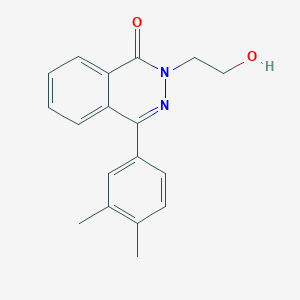
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one
説明
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(3,4-Dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one is a synthetic compound with a complex structure that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current literature and research findings.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 298.35 g/mol
- CAS Number : 74316-75-9
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxyl and dimethylphenyl groups enhances its reactivity and potential for binding to enzymes and receptors.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have suggested that phthalazinone derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of human breast cancer cells through apoptosis induction .
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent. A comparative study highlighted its efficacy against Gram-positive bacteria, suggesting mechanisms involving disruption of bacterial cell walls .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may modulate inflammatory pathways, potentially reducing cytokine release in response to inflammatory stimuli .
Case Studies
-
Antitumor Efficacy in Breast Cancer :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) when compared to control groups. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Activity Against Staphylococcus aureus :
- In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study concluded that the compound's structure allows it to penetrate bacterial membranes effectively.
Data Tables
科学的研究の応用
Dopamine Receptor Agonism
Recent studies have highlighted the compound's role as a selective agonist for the D3 dopamine receptor (D3R). It exhibits significant selectivity and potency, making it a candidate for neuropsychiatric disorder treatments. In a high-throughput screening assay, it demonstrated the ability to promote β-arrestin translocation and G protein activation specifically at D3R while lacking activity at other dopamine receptors .
Case Study: Neuroprotection
In vitro studies indicated that this compound protects dopaminergic neurons from degeneration, suggesting its potential use in treating diseases like Parkinson's .
| Parameter | Value |
|---|---|
| EC50 (D3R) | 710 nM |
| Emax (D3R) | 102% |
| IC50 (D2R) | >10 μM |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study synthesized various derivatives of phthalazinone compounds, including this specific structure, and evaluated their anti-inflammatory activity. The results indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one involves multi-step reactions starting from phthalic anhydride derivatives. The structure-activity relationship studies have elucidated modifications that enhance receptor selectivity and potency .
特性
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(2-hydroxyethyl)phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(11-13(12)2)17-15-5-3-4-6-16(15)18(22)20(19-17)9-10-21/h3-8,11,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGACLAZOCFAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384494 | |
| Record name | ZINC00143973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502936-39-2 | |
| Record name | ZINC00143973 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















